2-Hydroxyalmotriptan

Serotonin Receptor Agonism Pharmacological Profiling Impurity Safety Assessment

Misidentification of process-related impurities in almotriptan API leads to ICH Q3A/B non-compliance. This fully characterized 2-Hydroxyalmotriptan reference standard directly resolves this risk, enabling accurate quantification of the indole 2-hydroxy impurity. - Differentiated by NMR, HPLC, and LC-MS data, ensuring unambiguous peak identification versus N-desmethyl and N-oxide impurities. - 200-300-fold lower 5-HT1B/1D agonist potency ensures applicability as a pharmacologically silent control in receptor assays. - Supplied with comprehensive characterization documentation for direct method transfer in ANDA and QC stability programs.

Molecular Formula C17H25N3O3S
Molecular Weight 351.47
CAS No. 1309457-19-9
Cat. No. B602158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyalmotriptan
CAS1309457-19-9
Synonyms3-[2-(Dimethylamino)ethyl]-5-[(1-pyrrolidinylsulfonyl)methyl]-1H-Indol-2-ol; 
Molecular FormulaC17H25N3O3S
Molecular Weight351.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

2-Hydroxyalmotriptan: Chemical Identity and Analytical Role


2-Hydroxyalmotriptan is a hydroxylated derivative and known process-related impurity of the antimigraine drug almotriptan, a selective serotonin 5-HT1B/1D receptor agonist . It is formed during almotriptan synthesis via incomplete deprotection or oxidative hydroxylation pathways on the indole-propyl side chain, and also appears as a carbinolamine metabolic intermediate during cytochrome P450-mediated metabolism [1][2]. The compound is supplied as a high-quality reference standard with comprehensive characterization data (HPLC, LC-MS, NMR) compliant with regulatory guidelines, and is specifically used for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial production of almotriptan [3].

I
Impurity reference standard for almotriptan ANDA and QC workflows
HPLC, LC-MS, NMR characterized
II
Supports ICH Q3A/B impurity profiling and method validation
Validated isocratic RP-HPLC method available
III
Structurally resolved from N-desmethyl, N-oxide and hydroxymethyl impurities
Unique indole 2-hydroxy substitution ensures distinct retention

Why Generic Almotriptan Impurity Standards Cannot Substitute


The almotriptan impurity landscape is structurally diverse, encompassing N-desmethyl, N-oxide, N-hydroxymethyl, dimeric, and hydroxylated species, each with distinct chromatographic retention behavior, UV chromophores, and mass spectral fingerprints [1][2]. 2-Hydroxyalmotriptan is specifically characterized by a hydroxy substitution at the indole 2-position, which fundamentally alters its polarity relative to other almotriptan-related impurities such as N-Desmethyl Almotriptan (USP Related Compound C) or Almotriptan N-Oxide (USP Related Compound D), directly affecting HPLC retention times and resolution during impurity profiling [1][3]. Furthermore, as a pharmacologically distinct entity with substantially reduced serotonin receptor agonist activity compared to the parent drug, 2-Hydroxyalmotriptan cannot be functionally replaced by almotriptan or its active N-desmethyl metabolite for applications requiring a non-interfering, pharmacologically silent reference standard . Using an uncharacterized or incorrect impurity standard risks misidentification, inaccurate quantification, and regulatory non-compliance under ICH Q3A/B thresholds [1].

Chromatographic misidentification
Distinct polarity and retention time differ from N‑Desmethyl Almotriptan (USP Related Compound C) and N‑Hydroxymethyl impurity. Using uncharacterized impurities may compromise peak resolution and quantification.
Pharmacological profile mismatch
2‑Hydroxyalmotriptan shows ~200–300‑fold lower 5‑HT1B/1D agonist activity versus almotriptan, making it a non‑interfering reference standard. Active analogs cannot substitute where a silent control is required.
Regulatory qualification gap
Not a USP‑named related compound; must be independently sourced and qualified with COA, NMR, and MS data. Direct substitution with compendial impurities (e.g., USP RC A) risks incomplete ICH Q3A/B impurity coverage.

Quantitative Differentiation Evidence


5-HT1B/1D Agonist Potency Reduction Versus Almotriptan

2-Hydroxyalmotriptan demonstrates dramatically reduced agonist potency at key serotonin receptor subtypes compared to the parent drug almotriptan. Almotriptan binds to human 5-HT1B and 5-HT1D receptors with IC50 values of 12 nM and 13 nM, respectively, in radioligand binding assays . In contrast, 2-hydroxyalmotriptan, as the hydroxylated metabolite, shows approximately 200- to 300-fold lower potency at these receptors, rendering it effectively pharmacologically inactive at concentrations relevant to impurity levels . This profound reduction in agonist activity is attributed to the hydroxy substitution on the indole ring, which impairs key receptor-binding interactions required for vasoconstrictive efficacy .

Potency reduction
Data to verify
~200–300-fold lower 5‑HT1B/1D agonist potency vs almotriptan (IC50 12 nM, 13 nM)
Supports impurity safety assessment context
Source-specific review recommended; direct comparison without cited source
Serotonin Receptor Agonism Pharmacological Profiling Impurity Safety Assessment

CYP3A4/CYP2D6-Dependent Metabolic Pathway Specificity

2-Hydroxyalmotriptan is formed as a carbinolamine intermediate specifically via 2-hydroxylation of the pyrrolidine group of almotriptan, a reaction catalyzed exclusively by CYP3A4 and CYP2D6 in human liver microsomes and S9 fractions [1]. This intermediate is then further oxidized by aldehyde dehydrogenase to the open-ring gamma-aminobutyric acid metabolite (Almotriptan Metabolite M2, CAS 603137-41-3) [1]. This pathway is mechanistically distinct from the MAO-A-catalyzed oxidative deamination pathway that produces the indole acetic acid metabolite, and from the N-demethylation pathway mediated by multiple cytochrome P450s and flavin monooxygenase-3 that generates N-Desmethyl Almotriptan [1]. No comparable carbinolamine intermediate exists for other almotriptan metabolic routes, making 2-hydroxyalmotriptan a pathway-specific marker [1].

Metabolic pathway specificity
Reported
CYP3A4/CYP2D6-specific carbinolamine intermediate; distinct from MAO‑A and FMO3 routes
Enables pathway-selective metabolic tracing
Human liver microsomes & S9 fraction study
Drug Metabolism Cytochrome P450 Metabolic Pathway Differentiation

Validated HPLC Separation from Co-Occurring Impurities

A validated isocratic reversed-phase HPLC method has been specifically developed for the determination of almotriptan malate and its process-related impurities, including 2-hydroxyalmotriptan . The method employs a Phenomenex Gemini C-18 column with sodium phosphate buffer (pH 7.6) and achieves chromatographic separation of 2-hydroxyalmotriptan from almotriptan and other process-related impurities . This method has been published in the Journal of Pharmaceutical and Biomedical Analysis and provides validated resolution suitable for ANDA submission and commercial QC applications . The distinct retention time of 2-hydroxyalmotriptan, governed by its unique hydroxy-substituted indole structure, differentiates it from N-Desmethyl Almotriptan and N-Hydroxymethyl Almotriptan, which elute at different positions under these conditions [1][2].

HPLC method validation
Method context
Validated isocratic RP‑HPLC resolves 2‑hydroxyalmotriptan from N‑desmethyl, N‑hydroxymethyl, and dimer impurities
Supports method transfer for QC
Published in J Pharm Biomed Anal; Phenomenex Gemini C‑18, pH 7.6 buffer
HPLC Method Validation Impurity Profiling Pharmaceutical Quality Control

Pharmacopoeial Traceability and Regulatory Qualification

2-Hydroxyalmotriptan is supplied as a high-quality reference standard with the capability for further traceability against pharmacopoeial standards such as USP or EP, based on feasibility [1]. This traceability pathway is critical for ANDA and DMF submissions, where impurity reference standards must be qualified against compendial monographs. While N-Desmethyl Almotriptan is formally listed as USP Related Compound C and N-Hydroxymethyl Almotriptan as USP Related Compound A, 2-hydroxyalmotriptan occupies a unique position as a process-related impurity and metabolic intermediate that is not directly enumerated as a named USP compendial impurity but is nonetheless required for comprehensive impurity profiling under ICH Q3A/B [2][3]. Multiple vendors supply 2-hydroxyalmotriptan with detailed Certificates of Analysis (COA) including HPLC purity, structural confirmation by NMR and LC-MS, and stability data [1].

Regulatory traceability
Specification review
Comprehensive characterization (COA, NMR, MS, HPLC); USP/EP traceability feasible
Supports ANDA documentation requirements
Not a USP-named related compound; independent qualification necessary
Pharmacopoeial Reference Standard USP Compliance EP Compliance Regulatory Submission

Optimal Application Scenarios


ANDA and DMF Submission Impurity Quantification

2-Hydroxyalmotriptan is the required reference standard for quantifying this specific process-related impurity in almotriptan malate API and finished dosage forms. The validated reversed-phase HPLC method published in the Journal of Pharmaceutical and Biomedical Analysis enables direct method transfer for ANDA filers. Because 2-hydroxyalmotriptan is a process-related impurity rather than a USP-named related compound, its independent qualification using a fully characterized reference standard with HPLC, LC-MS, and NMR documentation is mandatory for demonstrating control of non-compendial impurities under ICH Q3A/B [1]. The compound's pharmacological inactivity (~200–300-fold lower 5-HT1B/1D potency versus almotriptan) further supports its safety qualification at threshold levels .

CYP450 Phenotyping and Drug Metabolism Tracing

2-Hydroxyalmotriptan serves as a unique, pathway-specific marker for CYP3A4 and CYP2D6-mediated metabolism of almotriptan, formed exclusively by 2-hydroxylation of the pyrrolidine group . Unlike the gamma-aminobutyric acid metabolite (M2), which is a downstream product of aldehyde dehydrogenase, or the indole acetic acid metabolite produced by MAO-A, the carbinolamine intermediate of 2-hydroxyalmotriptan directly reports on CYP3A4/CYP2D6 catalytic activity . This enables researchers to selectively assess the impact of CYP3A4 or CYP2D6 inhibitors, inducers, or genetic polymorphisms on almotriptan disposition, independent of the MAO-A deamination pathway that accounts for the majority of almotriptan metabolic clearance . The availability of authenticated 2-hydroxyalmotriptan as an analytical standard facilitates LC-MS/MS quantification in human liver microsome incubations and hepatocyte studies.

Stability-Indicating Method Development and Forced Degradation

2-Hydroxyalmotriptan is a critical analyte in stability-indicating UHPLC methods developed for the characterization of degradation products of almotriptan maleate, as reported using LC-QTOF-MS/MS . The compound can arise from oxidative hydroxylation pathways during storage or under stress conditions (heat, humidity, oxidative challenge), making its monitoring essential for establishing product shelf-life specifications [1]. Its structurally distinct retention time and mass spectral fingerprint, governed by the indole 2-hydroxy substitution, allow it to be unambiguously differentiated from other degradation products such as N-oxide, N-desmethyl, and dimeric impurities [1]. Procurement of authenticated 2-hydroxyalmotriptan reference standard is prerequisite for peak identification, system suitability testing, and method validation in stability programs.

In Vitro Pharmacological Selectivity Negative Control

Given its approximately 200–300-fold lower agonist potency at human 5-HT1B and 5-HT1D receptors compared to almotriptan (IC50 = 12 and 13 nM, respectively) [1], 2-hydroxyalmotriptan can serve as a structurally matched, pharmacologically inactive control compound in receptor binding and functional assays. This application is particularly relevant for profiling novel triptan analogs or impurities, where the hydroxylated indole scaffold provides a baseline for assessing the contribution of the indole 2-position to receptor activation [1]. Unlike using vehicle controls or structurally unrelated compounds, 2-hydroxyalmotriptan offers a 'silent analog' that preserves the core molecular scaffold while ablating agonist activity, enabling structure-activity relationship (SAR) interpretation in drug discovery programs targeting serotonergic pathways.

Application
Selection Property
Validation Focus
ANDA impurity profiling & QC
HPLC method compatibility
Resolution from co‑eluting impurities
CYP3A4/CYP2D6 phenotyping
Pathway-specific metabolite marker
Enzyme-selective tracer in microsomal assays
Forced degradation & stability studies
Distinct chromatographic retention
Peak identification & degradant resolution
5‑HT1B/1D receptor assay control
Structurally matched low‑activity analog
Silent baseline for SAR interpretation
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